ADRT Retains Activity Against AZT-Resistant HIV-1 Mutants: A Critical Differentiation for Resistance Research
4′-Azidothymidine demonstrates retention of antiviral activity against HIV-1 mutants that exhibit resistance to AZT [1]. While AZT loses efficacy against these resistant variants, ADRT maintains inhibitory potency, suggesting a distinct binding mode and resistance profile [1]. This property is attributed to the retention of the 3′-hydroxyl group and the compound's unique conformational preference.
| Evidence Dimension | Activity against AZT-resistant HIV-1 mutants |
|---|---|
| Target Compound Data | Retains activity (qualitative observation) |
| Comparator Or Baseline | AZT (zidovudine) - loses activity against same mutants |
| Quantified Difference | ADRT retains activity; AZT does not |
| Conditions | HIV-1 mutant strains with documented AZT resistance, evaluated in cell culture |
Why This Matters
This property makes ADRT an essential tool compound for studying non-chain-termination mechanisms of HIV inhibition and for screening compounds against AZT-resistant viral populations.
- [1] Maag H, Rydzewski RM, McRoberts MJ, et al. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. J Med Chem. 1992;35(8):1440-51. View Source
